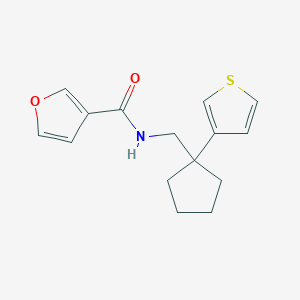

N-((1-(thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide

Description

Properties

IUPAC Name |

N-[(1-thiophen-3-ylcyclopentyl)methyl]furan-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c17-14(12-3-7-18-9-12)16-11-15(5-1-2-6-15)13-4-8-19-10-13/h3-4,7-10H,1-2,5-6,11H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPRYUSNTZDVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=COC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide typically involves the formation of the thiophene and furan rings followed by their coupling with the cyclopentyl group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents, which are known for their stability and functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The choice of reagents and catalysts would be optimized to minimize costs and environmental impact while maximizing yield.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The furan ring can be reduced to a tetrahydrofuran derivative.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Tetrahydrofuran derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-((1-(thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets. The thiophene and furan rings can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Data Table

Key Observations

- Electronic Effects : Thiophene (electron-rich) vs. furan (moderate electronegativity) rings may influence binding to targets like fascin or fungal enzymes.

- Steric Considerations : Bulky substituents (e.g., cyclopentylmethyl, trifluoromethyl-benzyl) impact molecular docking and selectivity.

Biological Activity

N-((1-(thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of the Compound

N-((1-(thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide belongs to a class of heterocyclic compounds characterized by a unique combination of a thiophene ring, cyclopentyl group, and furan carboxamide moiety. Its structure allows for diverse interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Research indicates that compounds similar to N-((1-(thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide exhibit significant anticancer activity. For example, studies on related thiophene carboxamides have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and glioma cells. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation through specific molecular interactions.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|---|

| N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide | MCF-7 | 30.3 | Induction of apoptosis |

| 5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide | Glioma | 25.0 | Cell cycle arrest and necroptosis |

| N-(1-(thiophen-2-yl)-1H-triazol-4-yl)methyl)furan-3-carboxamide | Various cancer lines | 35.17 | Inhibition of specific kinases |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that thiophene derivatives possess broad-spectrum antibacterial properties, particularly against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Acinetobacter baumannii. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Table 2: Antimicrobial Activity

| Compound Name | Bacteria Tested | MIC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| N-(1-(thiophen-2-yl)cyclopentyl)furan-3-carboxamide | S. aureus | 15 | Membrane disruption |

| 5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)isoxazole-4-carboxamide | A. baumannii | 62 | Inhibition of cell wall synthesis |

The biological activity of N-((1-(thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical signaling pathways, such as the NF-kB pathway, which is known for regulating inflammatory responses and cell survival.

- Receptor Modulation : It can also modulate receptor activity, enhancing or inhibiting signal transduction pathways that lead to apoptosis or cell growth inhibition.

Study on Anticancer Effects

A study conducted on a series of thiophene-based compounds revealed that modifications in the structure significantly affected their anticancer properties. The study highlighted that introducing a cyclopentyl group enhanced the binding affinity to target receptors involved in cancer progression, leading to improved therapeutic outcomes.

Investigation into Antimicrobial Effects

Another investigation focused on the antimicrobial properties of thiophene derivatives demonstrated that these compounds could effectively reduce bacterial load in vitro and in vivo models. The study concluded that the structural features of these compounds play a crucial role in their effectiveness against resistant bacterial strains.

Q & A

Basic: What synthetic methodologies are commonly used to prepare N-((1-(thiophen-3-yl)cyclopentyl)methyl)furan-3-carboxamide?

Answer:

The compound is synthesized via multi-step organic reactions. A typical approach involves:

Thiophene-Cyclopentyl Intermediate Formation : Cyclopentyl groups are introduced to thiophene derivatives through Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling reactions.

Carboxamide Coupling : The intermediate is functionalized with a furan-3-carboxamide group using nucleophilic acyl substitution, often employing coupling agents like EDCI/HOBt in anhydrous DMF.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization are used to isolate the product. Structural confirmation is achieved via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are critical for validating the compound’s purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry and substituent positions (e.g., cyclopentyl-thiophene connectivity).

- Mass Spectrometry (MS) : HRMS verifies molecular weight (CHNOS; theoretical 319.42 g/mol).

- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3300 cm) functional groups.

- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects in target binding .

Advanced: How can synthetic yield be optimized for gram-scale production in preclinical studies?

Answer:

- Design of Experiments (DoE) : Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, using toluene at 80°C improves cyclopentyl-thiophene coupling efficiency.

- Flow Chemistry : Mitigates exothermic risks in scaling alkylation steps.

- In-line Analytics : HPLC monitoring identifies byproducts early, enabling real-time adjustments.

- Green Solvents : Switch to cyclopentyl methyl ether (CPME) for improved sustainability without compromising yield .

Advanced: How should researchers address contradictory data on dual mechanisms (GPCR modulation vs. kinase inhibition)?

Answer:

- Orthogonal Assays :

- GPCR Activity : Radioligand binding assays (e.g., -GTPγS binding) quantify G-protein activation.

- Kinase Profiling : Use commercial kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to test inhibition at 1–10 µM concentrations.

- Genetic Knockdowns : CRISPR/Cas9-mediated GPCR or kinase gene deletion in cell models clarifies phenotypic contributions.

- Computational Docking : Compare binding affinities to GPCRs (e.g., adenosine A receptor) vs. kinases (e.g., EGFR) using AutoDock Vina .

Basic: What in vitro models are suitable for initial anti-inflammatory activity screening?

Answer:

- Macrophage Models : LPS-stimulated RAW 264.7 cells measure TNF-α/IL-6 suppression via ELISA (IC determination).

- NF-κB Reporter Assays : HEK293T cells transfected with NF-κB luciferase reporters quantify pathway inhibition (e.g., 50% inhibition at 10 µM).

- Comparative Controls : Benchmark against dexamethasone (IC ~1–10 nM) to assess relative potency .

Advanced: What computational strategies predict the compound’s interaction with cancer targets?

Answer:

- Molecular Docking : Use Schrödinger Suite or MOE to model binding to apoptosis-related targets (e.g., Bcl-2, caspase-3).

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in explicit solvent (e.g., 100 ns trajectories in GROMACS).

- QSAR Modeling : Correlate substituent modifications (e.g., thiophene vs. furan electronegativity) with anticancer activity in NCI-60 cell lines.

- Experimental Validation : Surface plasmon resonance (SPR) confirms binding kinetics (K values) .

Basic: What in vivo models are appropriate for evaluating antitumor efficacy?

Answer:

- Xenograft Models : Subcutaneous implantation of human cancer cells (e.g., HNSCC) in nude mice. Administer compound orally (10–50 mg/kg/day) for 4 weeks; measure tumor volume reduction vs. vehicle controls.

- Pharmacokinetics (PK) : Plasma half-life (t) and bioavailability (%F) are assessed via LC-MS/MS.

- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) weekly .

Advanced: How can metabolic stability be improved without compromising bioactivity?

Answer:

- Metabolite Identification : Incubate with liver microsomes (human/rodent); LC-MS identifies vulnerable sites (e.g., cyclopentyl oxidation).

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF) to block CYP450-mediated degradation.

- Prodrug Design : Mask polar groups (e.g., amide → ester) to enhance membrane permeability, with in situ hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.